molecular formula C19H16BrNO6 B2921484 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 693255-19-5

6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

カタログ番号: B2921484
CAS番号: 693255-19-5
分子量: 434.242
InChIキー: BPIUDBJWDSIIFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with bromo (C6), methoxy (C8), and ketone (C2) groups. The carboxamide moiety at the C3 position is linked to a 3,4-dimethoxyphenyl group. The bromine atom and methoxy groups likely enhance lipophilicity and electronic properties, while the 3,4-dimethoxyphenyl substituent may influence receptor binding, as seen in analogs with neurotrophic or enzyme-inhibitory activities .

特性

IUPAC Name

6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO6/c1-24-14-5-4-12(9-15(14)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIUDBJWDSIIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-Bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a chromene core with specific substituents that enhance its biological properties. The structural formula can be represented as follows:

C19H18BrNO6\text{C}_{19}\text{H}_{18}\text{Br}\text{N}\text{O}_{6}

This molecular structure includes:

  • A bromine atom at position 6.
  • Methoxy groups at positions 3 and 4 on the phenyl ring.
  • A carboxamide functional group.

Pharmacological Properties

The biological activity of 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6-Bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideMCF-7TBDTopoisomerase inhibition
Related Chromene DerivativeA549<10DNA Gyrase inhibition

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.22TBD
Staphylococcus epidermidis0.25TBD

The mechanism by which 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 expression levels .

Case Studies

A case study involving a derivative of this compound demonstrated its effectiveness against human acute lymphoblastic leukemia cell lines (CEM-13). The study reported that the compound exhibited cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substitutions on the Chromene Backbone

The chromene core is a common feature among coumarin derivatives. Key structural variations include:

  • 6-Bromo-8-methoxy substituents : Present in both the target compound and 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (). Bromine at C6 may enhance steric bulk and electrophilicity, while methoxy at C8 contributes to π-π stacking interactions .
  • The 4-bromo-2-fluorophenyl substituent introduces halogen bonding, which is absent in the target compound .

Carboxamide Substituent Variations

The N-linked substituent significantly impacts biological activity and pharmacokinetics:

  • 3,4-Dimethoxyphenyl group : Found in the target compound and neurotrophic agents (). This group enhances interactions with hydrophobic pockets in enzymes or receptors, as demonstrated in curcumin analogs () where 3,4-dimethoxyphenyl improves DNMT1 inhibition .
  • 2-Methoxyethyl group : In , this substituent increases solubility due to its polar nature but may reduce membrane permeability compared to aromatic groups .

Structure-Activity Relationship (SAR) Insights

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3,4-dimethoxyphenyl) generally improve target affinity due to π-π interactions, while aliphatic groups (e.g., 2-methoxyethyl) favor solubility .
  • Hydrogen Bonding : Carboxamide and methoxy groups facilitate hydrogen bonding, critical for activity in neurotrophic and antimicrobial compounds .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coumarin core formation via Pechmann or Kostanecki-Robinson reactions. For brominated derivatives, electrophilic substitution (e.g., Br₂ in acetic acid) is employed to introduce the bromo group at position 6 .
  • Step 2 : Carboxamide formation by reacting 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3,4-dimethoxyaniline. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone or methanol yields high-purity crystals .

Q. How is the structural elucidation of this compound performed using X-ray crystallography?

  • Methodological Answer :
  • Crystallization : Dissolve the compound in DMF or DMSO and allow slow evaporation. Single crystals suitable for XRD are obtained at 294 K .
  • Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans with multi-scan absorption correction (SADABS) .
  • Refinement : Refine structures using SHELXL (via SHELXPRO interface). Key parameters include R-factor < 0.05, wR(F²) < 0.10, and analysis of hydrogen bonds (e.g., O—H⋯O interactions) for supramolecular packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals: δ ~8.5 ppm (carboxamide NH), δ ~6.5–7.5 ppm (aromatic protons), and δ ~3.8–4.0 ppm (methoxy groups) .
  • HRMS : Electrospray ionization (ESI) to verify molecular weight (theor. 462.24 g/mol). Match observed [M+H]⁺ peaks with theoretical values (tolerance < 2 ppm) .
  • FT-IR : Carboxamide C=O stretch at ~1670 cm⁻¹ and lactone C=O at ~1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict biological targets for this compound?

  • Methodological Answer :
  • Ligand Preparation : Optimize the 3D structure using Gaussian (DFT/B3LYP/6-31G*) and convert to .pdbqt format with AutoDock Tools .
  • Protein Selection : Target enzymes like DNA gyrase (PDB ID: 1KZN) or kinases (e.g., EGFR) based on coumarin derivatives' known activities .
  • Docking Protocol : Use AutoDock Vina with a grid box covering the active site (20 ų). Set exhaustiveness = 20, num_modes = 10. Validate results by redocking co-crystallized ligands (RMSD < 2.0 Å) .
  • Analysis : Prioritize poses with strong hydrogen bonds (e.g., carboxamide-NH to Asp81 in DNA gyrase) and ΔG < -8 kcal/mol .

Q. How do substituents (e.g., bromo, methoxy) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Comparative Assays : Synthesize analogs (e.g., 6-Cl, 8-OMe vs. 8-OEt) and test against bacterial/cancer cell lines. Use MIC (Minimum Inhibitory Concentration) or IC₅₀ assays .
  • Key Findings :
  • Bromo at C6 : Enhances electrophilicity, improving DNA intercalation or enzyme inhibition .
  • 3,4-Dimethoxyphenyl : Increases lipophilicity (logP ~3.5), enhancing membrane permeability .
  • QSAR Modeling : Develop regression models using descriptors like Hammett σ (electron-withdrawing Br) and molar refractivity .

Q. How to resolve contradictions in crystallographic data, such as solvent-dependent polymorphism?

  • Methodological Answer :
  • Control Experiments : Recrystallize from DMF, DMSO, or methanol. Compare unit cell parameters (e.g., monoclinic P21/n vs. triclinic P1) .
  • Hydrogen Bond Analysis : Use Mercury software to map O—H⋯O/N interactions. Polymorphs with stronger H-bond networks (e.g., dimeric vs. chain motifs) exhibit higher melting points .
  • PXRD Validation : Match experimental patterns with simulated data from CIF files to confirm phase purity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs (80°C, 150 W) with 15% yield improvement .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (if applicable) vs. traditional SNAr. Achieve >90% conversion with 0.5 mol% catalyst .
  • Flow Chemistry : Continuous flow reactors (residence time = 30 min) minimize side reactions (e.g., demethylation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。